molecular formula C17H17N5O B4722193 5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4722193
M. Wt: 307.35 g/mol
InChI Key: SDYMIJAYLMDDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as APTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research. APTC belongs to the family of triazole compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of APTC is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines and prostaglandins. APTC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
APTC has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in human monocytes. APTC has also been found to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, APTC has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells.

Advantages and Limitations for Lab Experiments

APTC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, APTC has been shown to have low toxicity in animal models. However, APTC has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, APTC has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on APTC. One area of interest is the development of novel APTC derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of the potential use of APTC in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of APTC and its potential applications in cancer treatment.

Scientific Research Applications

APTC has been found to exhibit promising anti-inflammatory and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in human monocytes. APTC has also been found to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, APTC has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

5-amino-N-(2-ethylphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-12-8-6-7-11-14(12)19-17(23)15-16(18)22(21-20-15)13-9-4-3-5-10-13/h3-11H,2,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYMIJAYLMDDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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